molecular formula C17H17ClN2O3S B2706859 4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922079-66-1

4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2706859
CAS No.: 922079-66-1
M. Wt: 364.84
InChI Key: ITBDELVWABMMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a sulfonamide group (-SO₂NH₂) attached to a chlorinated benzene ring, which is further connected to a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The ethyl group at position 1 of the tetrahydroquinolinone scaffold introduces steric bulk, while the chlorine substituent on the benzene ring modulates electronic properties. The sulfonamide group is a critical pharmacophore known for enhancing binding affinity in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) .

Properties

IUPAC Name

4-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-2-20-16-9-6-14(11-12(16)3-10-17(20)21)19-24(22,23)15-7-4-13(18)5-8-15/h4-9,11,19H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBDELVWABMMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

    Introduction of the Sulfonamide Group: The quinoline derivative is then reacted with chlorosulfonic acid to introduce the sulfonamide group, forming the benzenesulfonamide moiety.

    Chlorination: The final step involves the chlorination of the compound using thionyl chloride or phosphorus pentachloride to obtain the desired 4-chloro derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound Tetrahydroquinolinone 1-Ethyl, 6-sulfonamide, 4-Cl-benzene ~363–380 (estimated) Sulfonamide, Chloro, Ethyl
Compound 10 () 1,3,4-Thiadiazole 2-Aminoethyl, 4-sulfonamide Not reported Sulfonamide, Thiadiazole, NH₂
Example 52 () Trifluoroacetamido-cyano-phenyl 3-Chloro, 4-(tetrahydrofuran), CF₃ Not reported Trifluoroacetamido, Cyano, Cl
Indapamide () Dihydroindole 4-Chloro, 3-sulfamoyl 365.84 Sulfonamide, Chloro, Methyl
Baxdrostat () Tetrahydroisoquinoline 1-Methyl, 2-oxo, propionamide 363.45 Propionamide, Methyl, Oxo
Key Observations:
  • Sulfonamide Positioning : The target compound’s sulfonamide is directly attached to the benzene ring, whereas indapamide () places it on a dihydroindole core. This positional difference may alter solubility and target selectivity .
  • Heterocyclic Modifications: Compound 10 () replaces the tetrahydroquinolinone with a 1,3,4-thiadiazole ring, reducing steric hindrance but increasing hydrogen-bonding capacity via the NH₂ group .

Physicochemical and Spectroscopic Comparisons

  • ¹H-NMR Signatures :

    • The target compound’s NH group (sulfonamide) is expected to resonate near 10–11 ppm, similar to oxo derivatives in (10.52 ppm for NH in compound 8). Thio derivatives (e.g., compound 9) show upfield shifts (7.28–9.10 ppm), indicating altered electron density .
    • Baxdrostat () lacks a sulfonamide NH but features propionamide protons, which would resonate in the 6–8 ppm range .
  • Indapamide’s dihydroindole core enhances rigidity, possibly improving crystallinity and stability compared to the tetrahydroquinolinone scaffold .

Biological Activity

4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.

The synthesis of 4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves the reaction of 4-chlorobenzenesulfonamide with ethyl 2-oxo-1,2,3,4-tetrahydroquinoline. The resulting compound exhibits a sulfonamide functional group that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide possess activity against various bacterial strains. The mechanism often involves inhibition of folate synthesis pathways in bacteria.

COX Inhibition

A notable study evaluated the COX (cyclooxygenase) inhibitory activity of related compounds. While specific data on 4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is limited, related sulfonamides have demonstrated varying degrees of COX inhibition. The most potent compounds in similar studies achieved up to 47.1% inhibition at a concentration of 20 μM .

Cardiovascular Effects

The biological activity of sulfonamide derivatives has also been investigated in cardiovascular models. One study utilized isolated rat hearts to assess the impact on perfusion pressure and coronary resistance. Results indicated that certain sulfonamides could significantly decrease perfusion pressure and coronary resistance . Although specific data for the target compound is not available, these findings suggest potential cardiovascular effects.

The mechanisms through which 4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its biological effects may include:

Inhibition of Enzymatic Activity : Many sulfonamides inhibit key enzymes involved in metabolic pathways. For example, inhibition of dihydropteroate synthase in bacteria leads to disrupted folate synthesis.

Calcium Channel Interaction : Some studies suggest that sulfonamides may interact with calcium channels, influencing vascular resistance and blood pressure regulation .

Case Studies and Experimental Data

StudyCompoundActivityConcentrationResult
COX InhibitorsVarious Sulfonamides20 μMUp to 47.1% inhibition
Benzene SulfonamidesCardiovascular EffectsN/ADecreased perfusion pressure

Q & A

Basic Research Questions

Q. How can the molecular structure of 4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving the compound’s 3D structure. Using SHELXL for refinement, bond lengths, angles, and torsion angles can be calculated to validate stereochemistry . Complementary techniques like NMR (¹H/¹³C) and FT-IR help confirm functional groups (e.g., sulfonamide, chloro, and tetrahydroquinolinone moieties). For dynamic behavior, variable-temperature NMR can assess conformational flexibility.

Q. What are the optimal synthetic routes for this compound?

  • Methodological Answer : A two-step approach is common:

Quinolinone Synthesis : Cyclize 4-chloroaniline with ethyl acetoacetate under acidic conditions to form the 1-ethyl-2-oxo-tetrahydroquinoline core.

Sulfonylation : React the core with 4-chlorobenzenesulfonyl chloride in anhydrous DCM, using a base (e.g., triethylamine) to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How can researchers assess the compound’s purity and stability?

  • Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30). Stability studies under accelerated conditions (40°C/75% RH for 30 days) combined with mass spectrometry detect degradation products. Karl Fischer titration quantifies hygroscopicity, critical for storage protocols .

Advanced Research Questions

Q. How can reaction mechanisms involving the sulfonamide group be elucidated?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonamide substitutions or additions. Kinetic isotope effects (KIEs) and Hammett plots experimentally validate mechanistic pathways. For example, the chloro substituent’s electron-withdrawing nature accelerates nucleophilic aromatic substitution (k₃ > 0.1 M⁻¹s⁻¹ in DMF) .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Apply orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to distinguish target-specific effects from off-target toxicity. Use Bayesian statistical models to integrate disparate datasets, prioritizing variables like assay pH, cell line variability, and compound solubility. Evidence from SAR studies on analogs (e.g., 3,4-dichloro derivatives) can clarify structure-activity trends .

Q. What strategies improve the compound’s physicochemical properties for in vivo studies?

  • Methodological Answer : Co-crystallization with cyclodextrins enhances aqueous solubility (e.g., β-cyclodextrin increases solubility by 15-fold). For bioavailability, prodrug approaches (e.g., esterification of the sulfonamide) reduce polarity. Parallel artificial membrane permeability assays (PAMPA) optimize logP values (<3.5) to balance blood-brain barrier penetration and metabolic stability .

Q. How can crystallographic data discrepancies (e.g., disordered solvent molecules) be addressed?

  • Methodological Answer : Use Olex2’s SQUEEZE algorithm to model disordered solvent regions. Cross-validate with Raman spectroscopy to confirm absence of solvent peaks. Refinement with anisotropic displacement parameters (ADPs) improves thermal ellipsoid accuracy. For twinned crystals, SHELXL’s TWIN/BASF commands resolve overlapping reflections .

Q. What methodologies enable high-throughput SAR profiling of derivatives?

  • Methodological Answer : Combinatorial synthesis via Ugi-4CR generates diverse analogs (e.g., varying R-groups on the quinolinone core). Automated docking (Glide/SP mode) screens against target proteins (e.g., carbonic anhydrase IX). Validate hits with SPR (KD < 100 nM) and MD simulations (>50 ns trajectories) to assess binding stability. Toxicity liabilities are flagged using Derek Nexus .

Q. How can researchers validate the compound’s selectivity in multi-target pharmacological profiling?

  • Methodological Answer : Employ a panel of 50+ kinase/enzyme assays (e.g., Eurofins Cerep Profile). For off-target effects, use CRISPR-edited isogenic cell lines (e.g., KO models of CYP3A4). Metabolomic profiling (LC-HRMS) identifies unintended pathway modulation. Dose-response curves (Hill slopes >1.2) distinguish allosteric vs. competitive inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.